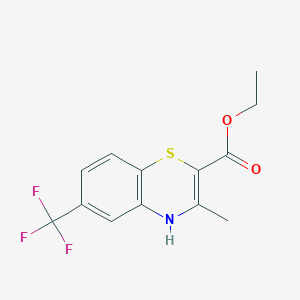![molecular formula C22H25NO2 B14949914 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have garnered significant attention due to their presence in various natural products and bioactive compounds. This particular compound is notable for its unique structure, which includes a decahydro-dicyclopenta[e,g]isoindole core with an ethylphenyl substituent.
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process typically involves a 1,3-dipolar cycloaddition of azides onto alkenes, followed by a 6π-electrocyclization of N-H imine intermediates .
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. Catalysts such as rhodium or palladium may be employed to facilitate these reactions .
Chemical Reactions Analysis
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione include other isoindole derivatives such as:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of human protein kinase CK2 and have shown potential as anti-neoplastic and antiviral drugs.
N-methylisoindole: This compound is used in the synthesis of fluorescent probes and has applications in biological labeling.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C22H25NO2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C22H25NO2/c1-2-13-9-11-14(12-10-13)23-21(24)19-17-7-3-5-15(17)16-6-4-8-18(16)20(19)22(23)25/h9-12,17-20H,2-8H2,1H3 |
InChI Key |
UROVDZPMWWQYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C4CCCC4=C5CCCC5C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate](/img/structure/B14949847.png)
![2-Hydroxy-3-nitrobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14949852.png)
![ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14949867.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
methanone](/img/structure/B14949890.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)

